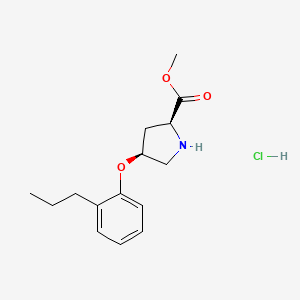
Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Übersicht
Beschreibung
Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, commonly referred to as MPPPC, is a synthetic compound with a variety of uses in scientific research. It is a member of the pyrrolidinecarboxylate family of compounds, which are known for their ability to interact with proteins and other molecules. MPPPC is used in research for its ability to bind to proteins and other molecules, providing insight into the structure and function of these molecules.
Wissenschaftliche Forschungsanwendungen
UV-Irradiation Effects
- A study found that UV-irradiation of related compounds results in methylation at specific positions, highlighting a potential application in chemical synthesis and modification under UV exposure (Sugiyama et al., 1981).
Polymer Science
- Research in polymer science utilized a pyridine-based ether diamine for synthesizing poly(ether imide ester)s, demonstrating the compound's utility in creating new materials with potential applications in various industries (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Solvatochromism Study
- A study on donor–acceptor-substituted azo dyes involving similar compounds showed applications in understanding solvatochromism, which is significant in dye and pigment chemistry (Hofmann et al., 2008).
Synthesis of Related Compounds
- Another research focused on synthesizing a related compound, highlighting its potential in chemical synthesis and the pharmaceutical industry (Zhang, 2009).
Cognition-Enhancing Properties
- A study on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a related compound, showed its positive effects in cognitive enhancement, suggesting potential applications in neuroscience and medicine (Lin et al., 1997).
Catalysis
- Research on 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, demonstrated its use as a catalyst in chemical reactions, which is crucial in industrial chemistry (Liu et al., 2014).
Corrosion Inhibition
- Another study evaluated Schiff bases of related compounds as corrosion inhibitors, showing applications in materials science and engineering (Hegazy et al., 2012).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(2-propylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-3-6-11-7-4-5-8-14(11)19-12-9-13(16-10-12)15(17)18-2;/h4-5,7-8,12-13,16H,3,6,9-10H2,1-2H3;1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVNJXJKRSZRFQ-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456171.png)



![3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1456178.png)
![2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456179.png)
![4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456180.png)
![5-Nitro-2-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1456181.png)
![3-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456183.png)